molecular formula C27H32N4O2 B2963299 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide CAS No. 1243064-28-9

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide

Cat. No.: B2963299
CAS No.: 1243064-28-9
M. Wt: 444.579
InChI Key: MXHPHFBMQPTWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C27H32N4O2 and its molecular weight is 444.579. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Conformational Studies

Compounds with structural motifs similar to the specified chemical have been studied for their crystal structures to understand their conformational dynamics and intramolecular interactions, such as hydrogen bonding, which stabilizes their structures. For example, the study of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed details about their folded conformation and the inclination of the pyrimidine ring relative to the benzene ring, providing insights into their chemical behavior and potential interactions with biological molecules (Subasri et al., 2016).

Synthesis and Biological Activities

The synthetic routes to create novel pyrimidine and pyridopyrimidine derivatives have been explored, revealing methods to attach various functional groups that could modify the compound's biological activity. These studies often aim at discovering new therapeutic agents with potential antibacterial, antifungal, or anticancer activities (Deohate & Palaspagar, 2020).

Potential as Drug Candidates

Compounds with similar structures have been evaluated as potential drug candidates, exploring their efficacy as enzyme inhibitors or receptor antagonists. This includes studies on their inhibition of key biological targets, such as thymidylate synthase, dihydrofolate reductase, or histamine receptors, indicating the therapeutic potential of compounds within this chemical class for treating various diseases, including cancer (Gangjee et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antiviral activity

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. These interactions could potentially inhibit the function of the target proteins or enzymes, leading to the observed effects .

Biochemical Pathways

Given its potential antiviral activity, it may interfere with the replication cycle of viruses This could involve the inhibition of viral protein synthesis or the prevention of viral genome replication

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability. The metabolism and excretion of this compound would likely involve standard metabolic pathways, but specific details would require further investigation.

Result of Action

If the compound does indeed exhibit antiviral activity, it could potentially prevent the replication of viruses within host cells . This could lead to a reduction in viral load and alleviate symptoms associated with viral infections.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-3-4-8-21-11-13-23(14-12-21)29-26(32)19-31-20(2)28-25-15-16-30(18-24(25)27(31)33)17-22-9-6-5-7-10-22/h5-7,9-14H,3-4,8,15-19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHPHFBMQPTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.